2-Chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of similar compounds suggests that bromine atoms had a moderate spatial structure to occupy the hydrophobic cavity of the P-loop pocket .Chemical Reactions Analysis
The chemical reactions of similar compounds involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds show that they have a yield of 95% and a melting point of 189.1–192.5°C .Scientific Research Applications
Synthesis and Pharmacological Activity
- A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrated notable antiarrhythmic and antihypertensive activities. These effects are attributed to their alpha-adrenolytic properties, highlighting the significance of the phenylpiperazine structure with methoxy- or chloro- substituents for medicinal chemistry (Malawska et al., 2002).
Glycine Transporter Inhibition
- The identification of structurally diverse compounds as potent and orally available glycine transporter 1 (GlyT1) inhibitors demonstrates the utility of 2-chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one derivatives in developing central nervous system (CNS) therapeutics. These findings underscore the importance of optimizing physicochemical and pharmacokinetic properties for drug development (Yamamoto et al., 2016).
Enantioselective Synthesis
- The synthesis of enantiomers of 1-[3-(4-aryl-piperazin-1-yl)-2-hydroxy-propyl]-pyrrolidin-2-one derivatives, starting from (R)- or (S)-1-chloro-2,3-dihydroxypropane, illustrates the application of this compound derivatives in the enantioselective synthesis of compounds with moderate potency as ligands for α1-adrenoreceptors (Kulig et al., 2009).
Antimalarial Activity
- Piperazine and pyrrolidine derivatives have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. The structure-activity relationship studies indicate that specific structural features are crucial for antiplasmodial activity, offering insights into the design of new antimalarial agents (Mendoza et al., 2011).
Platelet Aggregation Inhibition
- The discovery of a piperazinyl glutamate pyridine as a potent P2Y12 antagonist through polymer-assisted solution-phase synthesis demonstrates the potential of this compound derivatives in the development of new therapeutics for inhibiting platelet aggregation, with significant implications for cardiovascular disease treatment (Parlow et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-chloro-1-(4-pyridin-4-ylpiperazin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-10(13)12(17)16-8-6-15(7-9-16)11-2-4-14-5-3-11/h2-5,10H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXOONTWGPURSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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